Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)-, potassium zinc salt
Description
Properties
CAS No. |
73384-95-9 |
|---|---|
Molecular Formula |
C6H13KNO10P2Zn+3 |
Molecular Weight |
425.6 g/mol |
IUPAC Name |
potassium;zinc;2-[carboxymethyl(1,1-diphosphonoethyl)amino]acetic acid |
InChI |
InChI=1S/C6H13NO10P2.K.Zn/c1-6(18(12,13)14,19(15,16)17)7(2-4(8)9)3-5(10)11;;/h2-3H2,1H3,(H,8,9)(H,10,11)(H2,12,13,14)(H2,15,16,17);;/q;+1;+2 |
InChI Key |
QTBDNNIXXOKETI-UHFFFAOYSA-N |
Canonical SMILES |
CC(N(CC(=O)O)CC(=O)O)(P(=O)(O)O)P(=O)(O)O.[K+].[Zn+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)-, potassium zinc salt typically involves the reaction of glycine derivatives with phosphonic acid derivatives under controlled conditions. The reaction may require catalysts and specific pH conditions to ensure the proper formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phosphonate groups.
Reduction: Reduction reactions could target the carboxymethyl group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield phosphonic acid derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a chelating agent to bind metal ions, facilitating various catalytic and analytical processes.
Biology
In biological research, it might be employed to study metal ion interactions with biological molecules, potentially offering insights into enzyme functions and metabolic pathways.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties, such as metal chelation therapy for heavy metal poisoning.
Industry
Industrially, it could be used in water treatment, agriculture, and as a stabilizer in various formulations.
Mechanism of Action
The mechanism by which Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)-, potassium zinc salt exerts its effects would likely involve chelation of metal ions. This interaction could influence various molecular targets and pathways, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)-, Potassium Salt (CAS 84196-12-3)
- Key Differences :
- Metal Coordination : Lacks zinc, reducing its stability in environments requiring transition-metal binding .
- Solubility : Higher water solubility due to the absence of zinc, making it more suitable for aqueous formulations .
- Applications : Likely used in detergents or as a standalone chelating agent, unlike the zinc variant, which may target specialized industrial uses .
Glyphosate (N-(phosphonomethyl)glycine; CAS 1071-83-6)
- Structural Contrast: Glyphosate has a single phosphonomethyl group, whereas the target compound includes diphosphonoethyl and carboxymethyl groups, enhancing chelation capacity .
- Environmental Impact: Glyphosate is extensively studied for ecotoxicity; the zinc salt’s environmental persistence remains uncharacterized .
Glyphosine (N,N-bis(phosphonomethyl)glycine)
- Functional Groups: Bis-phosphonomethyl substituents instead of carboxymethyl/diphosphonoethyl groups .
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | CAS Number | Key Functional Groups | Solubility (Water) | Stability | Applications |
|---|---|---|---|---|---|
| Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)-, K-Zn salt | 73384-95-9 | Carboxymethyl, diphosphonoethyl, Zn | Moderate | High (Zn chelation) | Chelation, Industry |
| Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)-, K salt | 84196-12-3 | Carboxymethyl, diphosphonoethyl | High | Moderate | Detergents, Chelation |
| Glyphosate | 1071-83-6 | Phosphonomethyl | High | Moderate | Herbicide |
| Glyphosine | 2439-99-8 | Bis-phosphonomethyl | Moderate | High | Plant growth regulation |
Research Findings and Implications
- Target Compound: The zinc ion in Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)-, potassium zinc salt likely improves its chelation efficiency for heavy metals compared to non-metallated analogs . However, its environmental fate and toxicity profile are understudied compared to glyphosate .
- Analog Limitations : The potassium-only variant (CAS 84196-12-3) may lack the thermal stability required for high-temperature industrial processes, limiting its utility .
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